4-chloro-N-cyclohexyl-N'-tosylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-cyclohexyl-N'-tosylbenzimidamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has gained significant attention in scientific research due to its ability to modulate CaMKII activity and its potential therapeutic applications. In
Scientific Research Applications
Reactivity and Mechanistic Insights
The study of cyclohexenyl iodonium salts and their nucleophilic substitution reactions reveals complex mechanisms that could be relevant to understanding the reactivity of compounds like 4-chloro-N-cyclohexyl-N'-tosylbenzimidamide. These reactions are explained by elimination-addition mechanisms with cyclohexyne intermediates, offering insights into potential synthetic pathways and reactivity patterns that could be applied to similar structures (Fujita et al., 2004).
Synthesis and Chemical Transformations
The synthesis of complex organic molecules often involves multi-step reactions with significant implications for developing pharmaceuticals and materials. For example, the synthesis of thiazole derivatives of triazoles for antimicrobial activity showcases the importance of chemical transformations in creating biologically active compounds. This research area could encompass the synthesis and functionalization of benzimidamide derivatives for various applications (Turan-Zitouni et al., 2005).
Biological Activity and Potential Applications
Research on compounds with structural similarities or functional groups related to 4-chloro-N-cyclohexyl-N'-tosylbenzimidamide can provide a basis for hypothesizing their biological activities. Studies on enaminones and their anticonvulsant properties, as well as the exploration of thiazoline derivatives for anticancer activity, suggest the potential for benzimidamide derivatives to exhibit significant biological effects. These effects could range from antimicrobial to anticancer activities, depending on the specific substituents and structural conformations of the molecules (Kubicki et al., 2000), (Turan-Zitouni et al., 2018).
properties
IUPAC Name |
4-chloro-N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-9-11-17(21)12-10-16)22-18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAAXIVZBMVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexyl-N'-tosylbenzimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.